L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl-
Overview
Description
L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is a peptide compound that has garnered attention due to its unique structure and potential applications in various fields. This compound consists of a sequence of amino acids, each contributing to its overall properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified through chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with analogs to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptides with altered amino acid sequences.
Scientific Research Applications
L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways by interacting with key proteins involved in these processes. The exact molecular targets and pathways depend on the specific context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
L-Proline analogs: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline.
Other peptides: Peptides with similar sequences but different amino acid compositions.
Uniqueness
L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific applications where other peptides may not be as effective.
Biological Activity
L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- is a complex peptide that exhibits significant biological activity due to its unique structural composition. This article explores its biological functions, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Overview of L-Proline and Its Derivatives
L-Proline is a non-essential amino acid that plays critical roles in various biological processes, including protein synthesis, cellular signaling, and metabolic regulation. The incorporation of additional amino acids in the peptide sequence enhances its functional properties, leading to various biological activities.
Biological Functions
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Cellular Metabolism :
- L-Proline is essential for ATP production and has been implicated in the metabolic processes of pathogens like Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline uptake is crucial for the differentiation and infection cycle of this parasite .
- Proline contributes to the energy management within cells by fueling mitochondrial ATP synthesis through its oxidation products .
-
Differentiation and Pluripotency :
- Studies have shown that L-Proline can induce differentiation in embryonic stem (ES) cells. It activates the mTOR signaling pathway, which is vital for regulating pluripotency and differentiation . This effect was observed when ES cells were supplemented with proline or proline-containing peptides, leading to morphological changes and altered gene expression.
- Stress Resistance :
The biological activity of L-Proline and its derivatives can be attributed to several mechanisms:
- Transport Mechanisms :
- Inhibition Studies :
Case Studies
- Anti-Chagas Drug Development :
- Embryonic Stem Cell Differentiation :
Data Tables
Properties
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N6O8/c36-25(19-23-12-14-24(42)15-13-23)33(46)40-17-5-10-28(40)32(45)38-26(20-22-7-2-1-3-8-22)34(47)41-18-4-9-27(41)31(44)37-21-30(43)39-16-6-11-29(39)35(48)49/h1-3,7-8,12-15,25-29,42H,4-6,9-11,16-21,36H2,(H,37,44)(H,38,45)(H,48,49)/t25-,26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZXLHKYQBSDGE-ZIUUJSQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437377 | |
Record name | L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77434-43-6 | |
Record name | L-Proline, L-tyrosyl-L-prolyl-L-phenylalanyl-L-prolylglycyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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